1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
58246-78-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrrolo[2,3-b]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C8H6N2O/c11-6-10-5-3-7-2-1-4-9-8(7)10/h1-6H |
InChI Key |
ZPMXNZBMNYCFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1h Pyrrolo 2,3 B Pyridine 1 Carbaldehyde
Reactions Involving the N1-Carbaldehyde Functionality
The N1-formyl group introduces a reactive aldehyde moiety, which is susceptible to a variety of transformations typical of aldehydes, including condensation, oxidation, reduction, and nucleophilic addition.
Condensation Reactions (e.g., Knoevenagel, aldol)
The aldehyde group of 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde can participate in condensation reactions with active methylene (B1212753) compounds. For instance, in reactions analogous to the Knoevenagel condensation, it can react with compounds containing an acidic methylene group to form α,β-unsaturated products. Research has shown that related 7-azaindole (B17877) derivatives undergo condensation with various aldehydes. nih.govrsc.orgrsc.org While specific examples for the N1-carbaldehyde are less common in readily available literature, the general reactivity principle applies. The reaction typically proceeds in the presence of a base, which deprotonates the active methylene compound to generate a nucleophile that attacks the aldehyde carbon.
Similarly, aldol-type condensation reactions are plausible, where the aldehyde would react with an enolate or enol generated from a ketone or another aldehyde. These reactions provide a pathway to extend the carbon chain at the N1-position, leading to more complex derivatives.
Table 1: Representative Condensation Reactions
| Reaction Type | Reactants | Conditions | Product Type |
|---|---|---|---|
| Knoevenagel | This compound, Malononitrile | Basic catalyst (e.g., piperidine (B6355638), Et3N) | α,β-Unsaturated dinitrile |
Oxidation and Reduction Reactions
The aldehyde functionality can be both oxidized and reduced. Oxidation, typically with agents like potassium permanganate (B83412), would yield the corresponding carboxylic acid. However, the resulting N-acyl pyrrole (B145914) would be highly susceptible to hydrolysis, likely leading to the formation of 7-azaindole and formic acid.
More commonly, the formyl group undergoes reduction or removal (deformylation). Reduction of the aldehyde to a primary alcohol (N1-hydroxymethyl group) can be achieved using reducing agents like sodium borohydride (B1222165). Complete reduction of the formyl group to a methyl group (N1-methyl-7-azaindole) can be accomplished using stronger reducing agents under conditions such as those used in the Wolff-Kishner or Clemmensen reductions, or more modern methods like catalytic hydrogenation. Deformylation, the removal of the formyl group to regenerate the parent 7-azaindole, is a frequent transformation, often occurring under basic or acidic hydrolytic conditions.
Table 2: Oxidation and Reduction of the N1-Carbaldehyde Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid (likely unstable) |
| Reduction to Alcohol | Sodium borohydride (NaBH4) | (1H-Pyrrolo[2,3-b]pyridin-1-yl)methanol |
Nucleophilic Addition Reactions
The carbonyl carbon of the N1-carbaldehyde is electrophilic and readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl group to form secondary alcohols after an aqueous workup. This reaction is a valuable tool for introducing a variety of alkyl, aryl, or vinyl substituents at the carbon attached to the N1-position.
Reactivity of the Fused Pyrrole and Pyridine (B92270) Rings
The electronic properties of the 7-azaindole core, influenced by the electron-withdrawing N1-formyl group, dictate the reactivity of the fused ring system.
Electrophilic Aromatic Substitution on the Pyrrole Ring (e.g., at C3)
In the parent 7-azaindole, the pyrrole ring is electron-rich and undergoes electrophilic aromatic substitution preferentially at the C3 position. quora.com This is because the resonance stabilization of the intermediate carbocation (the sigma complex) is most effective when the attack occurs at C3. quora.com The introduction of the electron-withdrawing N1-formyl group deactivates the pyrrole ring towards electrophilic attack, making these reactions more difficult to achieve compared to unsubstituted 7-azaindole. However, substitution at the C3 position remains the most likely outcome under forcing conditions. Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide, NBS), nitration, and Friedel-Crafts acylation, though they may require stronger Lewis acid catalysts or higher temperatures.
Table 3: Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde |
| Nitration | HNO3/H2SO4 | 3-Nitro-1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde |
Reactions at the Pyridine Nitrogen (e.g., N-oxide formation, quaternization)
The nitrogen atom of the pyridine ring (N7) retains its basic character and can react with electrophiles.
N-oxide formation : The N7-nitrogen can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. bme.hu The formation of the N-oxide can alter the reactivity of the pyridine ring, facilitating nucleophilic substitution at the C2 and C4 positions. researchgate.net The presence of the N1-formyl group may influence the rate of N-oxide formation but does not prevent it. The resulting this compound 7-oxide is a stable, isolable compound. sigmaaldrich.commedchemexpress.com
Quaternization : The N7-nitrogen can also be alkylated by reaction with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the pyridine ring, significantly altering the electronic properties and solubility of the molecule.
Table 4: Reactions at the Pyridine Nitrogen (N7)
| Reaction | Reagent(s) | Product |
|---|---|---|
| N-Oxide Formation | m-CPBA or H2O2/CH3COOH | This compound 7-oxide |
Regioselective Metallation and Subsequent Transformations (e.g., at C2, C4, C5)
The introduction of substituents onto the 1H-pyrrolo[2,3-b]pyridine core can be achieved with high regioselectivity through metallation reactions, particularly directed ortho-metallation (DoM). wikipedia.orgbaranlab.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org For this compound, the N-formyl group (-CHO) on the pyrrole nitrogen can act as a DMG. Amide and related carbonyl-containing groups are recognized as effective DMGs. organic-chemistry.org
The N-formyl group is expected to direct lithiation primarily to the C2 position of the pyrrole ring. This is due to the proximity of the C2 proton to the coordinating carbonyl oxygen of the formyl group. The resulting 2-lithio intermediate is a versatile synthon that can react with various electrophiles to introduce a wide range of functional groups at this position.
While the primary site of metallation directed by the N1-formyl group is the C2 position, metallation at other positions, such as C4 and C5 on the pyridine ring, can also be achieved. This typically requires different strategies, such as the use of alternative directing groups on the pyridine ring or employing halogen-metal exchange reactions on pre-functionalized substrates. znaturforsch.com For instance, a halogen atom at the C4 or C5 position can be exchanged with lithium or magnesium to generate a nucleophilic center at that specific location. znaturforsch.com The use of highly hindered amide bases like TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has also been shown to effect efficient directed metallation of electron-poor heteroarenes. harvard.edu
Table 1: Regioselectivity in Metallation of Pyrrolopyridine Derivatives
| Directing Group Position | Primary Metallation Site | Rationale |
| N1 (Pyrrole) | C2 | Proximity to the directing group (DoM principle) |
| Pyridine Ring (e.g., OCONEt2 at C4) | C5 | Ortho-directing effect of the carbamate (B1207046) group |
| Pyridine Ring (e.g., Cl at C6) | C5 | Directed metallation by hindered amide bases |
Subsequent transformations of the organometallic intermediates can lead to a variety of substituted 1H-pyrrolo[2,3-b]pyridines. Common electrophilic trapping agents include alkyl halides, aldehydes, ketones, carbon dioxide (for carboxylation), and sources of halogens.
Rearrangement Reactions and Tautomerism within the Pyrrolopyridine System
The underlying scaffold of this compound is 7-azaindole, which can exist in two tautomeric forms: the 1H-pyrrolo[2,3-b]pyridine and the 7H-pyrrolo[2,3-b]pyridine. researchgate.net The 1H-tautomer is generally the more stable form. The presence of the N-formyl group in this compound effectively "locks" the molecule into the 1H-tautomeric form, preventing the prototropic shift that would lead to the 7H-tautomer.
However, the concept of tautomerism is crucial for understanding the reactivity of the parent ring system. For instance, excited-state double proton transfer (ESDPT) is a well-studied phenomenon in 7-azaindole dimers and complexes, where photoexcitation can induce the formation of the 7H-tautomer. acs.orgnih.govpsu.edu While the N-formyl group prevents this in the ground state of the title compound, reactions that involve removal of the formyl group could potentially lead to products existing as a mixture of tautomers.
Rearrangement reactions of the 1H-pyrrolo[2,3-b]pyridine ring system itself are not commonly reported under typical conditions, indicating the general stability of this heterocyclic core. However, certain derivatives can undergo rearrangements. For example, ortho-lithiated O-aryl carbamates are known to undergo anionic Fries-type rearrangements to furnish ortho-hydroxyaryl amides. uwindsor.ca While this is a rearrangement of a substituent, it highlights the potential for intramolecular transformations on the functionalized pyrrolopyridine scaffold.
Table 2: Tautomeric Forms of the Parent 7-Azaindole Scaffold
| Tautomer Name | Structure | Notes |
| 1H-Pyrrolo[2,3-b]pyridine | The more stable, aromatic tautomer. The formyl group in the title compound is on this nitrogen. | |
| 7H-Pyrrolo[2,3-b]pyridine | A less stable tautomer. Can be accessed in the excited state in the parent compound. |
Ring Cleavage Reactions of the Pyrrolopyridine Core
The 1H-pyrrolo[2,3-b]pyridine ring system is a robust aromatic structure and is generally resistant to ring cleavage under standard synthetic conditions. However, under forcing conditions or through specific activation, cleavage of either the pyrrole or pyridine ring can be induced.
Cleavage of the pyrrole ring in N-acyl- or N-sulfonylindoles (a related system) can occur under reductive or oxidative conditions. For this compound, the N-formyl group, being an electron-withdrawing group, could potentially activate the pyrrole ring towards certain nucleophilic attacks that might lead to ring opening, although this is not a commonly reported transformation. For instance, recent studies on the C-N bond cleavage of unstrained cyclic amines have shown that N-acyl groups can facilitate ring-opening reactions. researchgate.net
Conversely, the pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, especially by strong nucleophiles. However, this often leads to substitution (Chichibabin reaction) or addition reactions rather than outright ring cleavage. Ring opening of the pyridine moiety in pyrrolopyridines is rare but can be envisioned in highly activated systems or under specific enzymatic or photochemical conditions. Synthetic strategies for building the 7-azaindole skeleton sometimes involve the ring opening of other heterocyclic systems, such as pyrones, followed by condensation and cyclization, which underscores the thermodynamic stability of the resulting pyrrolopyridine core. uni-rostock.deuni-rostock.de
In some cases, complex rearrangements can be initiated that result in a different heterocyclic system. For example, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali was reported to cause ring expansion to a 1,8-naphthyridine, which inherently involves cleavage and reformation of bonds within the original scaffold.
Design and Synthesis of Derivatives and Analogues of the 1h Pyrrolo 2,3 B Pyridine Scaffold
Structural Modifications and Derivatization Strategies
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), is a privileged scaffold in medicinal chemistry. The N1-carbaldehyde derivative serves as a key intermediate for a wide array of structural modifications. These derivatization strategies primarily target the pyrrole (B145914) and pyridine (B92270) rings, the N1-substituent, and the carbaldehyde group itself.
Substitutions on the Pyrrole Ring (C2, C3)
The pyrrole moiety of the 7-azaindole scaffold is susceptible to electrophilic substitution, primarily at the C3 position. Common derivatization reactions include nitration, nitrosation, bromination, and iodination, which predominantly yield 3-substituted products. uni-rostock.de The Mannich reaction also shows a preference for the C3 position. uni-rostock.de
However, substitution at the C2 position is also achievable through various synthetic routes. For instance, a chemoselective Suzuki-Miyaura cross-coupling reaction can be performed at the C2 position using a 2-iodo-4-chloropyrrolopyridine intermediate to introduce aryl groups. nih.gov Furthermore, lithiation of the 7-azaindole ring can lead to 2-lithio derivatives, which serve as versatile nucleophiles for further reactions. researchgate.net The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives highlights the functionalization possible at the C2 position. researchgate.net
The table below summarizes common substitution reactions on the pyrrole ring.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C3 | Electrophilic Halogenation | NBS, NCS, I₂ | -Br, -Cl, -I |
| C3 | Nitration | HNO₃/H₂SO₄ | -NO₂ |
| C3 | Mannich Reaction | Formaldehyde (B43269), secondary amine | -CH₂NR₂ |
| C2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | -Aryl |
| C2 | Lithiation/Electrophilic Quench | n-BuLi, then electrophile | Various |
Substitutions on the Pyridine Ring (C4, C5, C6)
Modifications to the pyridine portion of the scaffold are crucial for tuning the electronic and physicochemical properties of the molecule. Palladium-catalyzed cross-coupling reactions are instrumental in this regard. The Buchwald-Hartwig amination, for example, has been successfully employed to introduce secondary amines at the C4 position of a 2-aryl-1H-pyrrolo[2,3-b]pyridine core. nih.gov
Substitution at the C5 position has also been explored. For instance, a trifluoromethyl group can be introduced at this position to potentially form beneficial hydrogen bonding interactions in a biological context. acs.org The synthesis of these derivatives often starts from an already substituted 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. acs.org Functionalization of the pyridine ring can also be achieved via the corresponding N-oxide, which alters the ring's reactivity towards nucleophilic and electrophilic attack. researchgate.net
The following table outlines key substitution strategies for the pyridine ring.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C4 | Buchwald-Hartwig Amination | Secondary amine, Pd catalyst (e.g., RuPhos) | -NR₂ |
| C5 | Synthesis from substituted starting material | e.g., starting with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | -CF₃ |
| C4, C5, C6 | Nucleophilic Aromatic Substitution (via N-oxide) | Various nucleophiles | Various |
Modifications of the N1-Carbaldehyde Group (e.g., conversions to other functional groups)
The N1-carbaldehyde group is a versatile functional handle that can be converted into a variety of other moieties, thereby modulating the electronic nature and steric profile of the N1-substituent. While detailed studies specifically on 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde are not extensively documented, the chemistry of N-formyl pyrroles and related azaindole aldehydes provides a strong basis for potential transformations.
Key plausible modifications include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid. For example, the aldehyde group of N-phenylsulfonyl-3-formyl-7-azaindole has been successfully oxidized to the corresponding carboxylic acid using sodium chlorite. researchgate.net This acid can then be esterified to yield the corresponding ester. researchgate.net
Reduction: The carbaldehyde can be reduced to the corresponding primary alcohol (N-hydroxymethyl group) using standard reducing agents like sodium borohydride (B1222165).
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield N1-aminomethyl derivatives.
Wittig Reaction: The aldehyde can react with phosphorus ylides to form alkenes at the N1-position.
Decarbonylation: Removal of the formyl group to yield the parent 1H-pyrrolo[2,3-b]pyridine can be achieved under certain conditions, often involving rhodium catalysts.
N1-Substitution with Diverse Chemical Moieties
Direct substitution at the N1 position of the pyrrole ring is a fundamental strategy for modifying the scaffold's properties. The use of a protecting group at this position is a common tactic in multi-step syntheses. The trimethylsilylethoxymethyl (SEM) group, for instance, has been used to protect the N1 position during cross-coupling reactions at other sites on the ring system. nih.gov However, removal of the SEM group can be challenging and may lead to the formation of unexpected side products, such as a tricyclic eight-membered 7-azaindole, due to the release of formaldehyde during deprotection. nih.gov
Simple alkylation, such as methylation to form 1-methyl-1H-pyrrolo[2,3-b]pyridine, is readily achieved and significantly impacts the molecule's photophysical properties. acs.org More complex acyl groups can also be introduced. For example, 1-acyl derivatives can be formed by treating 1-substituted Grignard derivatives of the parent azaindole with acyl chlorides. uni-rostock.de
Bioisosteric Replacements within the 1H-Pyrrolo[2,3-b]pyridine Framework
Bioisosterism is a key strategy in drug design, and the 1H-pyrrolo[2,3-b]pyridine scaffold itself is considered a bioisostere of other important heterocycles like indoles and pyrrolopyrimidines. nih.gov This relationship is often exploited in structure-activity relationship (SAR) studies to probe the importance of specific nitrogen atoms for biological function. nih.gov
Scaffold hopping experiments have identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a productive replacement for other heterocyclic systems in the development of PDE4B inhibitors. researchgate.net In these studies, the 7-azaindole core demonstrated superior potency compared to bioisosteric analogues such as pyrazolo[1,5-a]pyridine (B1195680) and 1H-benzo[d]imidazole. researchgate.net Conversely, replacement with a thieno[2,3-b]pyrazine (B153567) system led to an inactive compound. researchgate.net
The isomeric 1H-pyrrolo[3,2-b]pyridine (4-azaindole) represents another important bioisosteric relative, and comparisons between these scaffolds can provide critical insights for molecular design. researchgate.net
The following table shows a comparison of different heterocyclic cores from a scaffold hopping experiment for PDE4B inhibition. researchgate.net
| Scaffold | Relative Potency |
| Imidazo[1,2-a]pyrazine (parent) | Baseline |
| Pyrazolo[1,5-a]pyridine | ~5-fold loss |
| Thieno[2,3-b]pyrazine | Inactive |
| 1H-Benzo[d]imidazole | ~3-fold loss |
| 1H-Pyrrolo[2,3-b]pyridine | Increased potency |
| N-methylated 1H-Pyrrolo[3,2-b]pyridine | Inactive |
Structure-Property Relationships (excluding specific biological activity metrics)
Modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold directly influence its physicochemical and spectral properties. The substitution pattern dictates the molecule's reactivity, stability, and photophysical behavior.
For example, the N1 position is critical for the molecule's fluorescence properties. The parent 7-azaindole is poised to undergo excited-state double-proton transfer, a process sensitive to the solvent environment. acs.org Methylation of the N1-nitrogen to give 1-methyl-7-azaindole effectively shuts down these non-radiative decay pathways. acs.org This structural change leads to a dramatic increase in fluorescence lifetime (from 910 ps to 21 ns in water) and quantum yield (up to 0.55). acs.org
Furthermore, substitutions on the core can influence pharmacokinetic properties. In a related series based on the 1H-pyrrolo[3,2-b]pyridine scaffold, changing an N1-methyl group to an N1-isopropyl group was shown to address unfavorable physicochemical and pharmacokinetic profiles.
The table below summarizes key structure-property relationships.
| Structural Modification | Affected Property | Observation |
| N1-Methylation | Photophysics | Increases fluorescence lifetime and quantum yield significantly. acs.org |
| N1-SEM Protection | Chemical Reactivity/Stability | Can lead to unexpected side products during deprotection. nih.gov |
| N1-Isopropyl vs. N1-Methyl | Physicochemical/Pharmacokinetic Profile | Isopropyl group improved PK properties in a related scaffold. |
| General Substitution | Spectral Properties | Structure is routinely established and confirmed using IR, NMR, and mass spectrometry. uni-rostock.de |
Influence of Substituent Electronic and Steric Effects on Reactivity
The reactivity of the 1H-pyrrolo[2,3-b]pyridine scaffold is significantly modulated by the electronic and steric nature of its substituents. These effects are crucial in various synthetic transformations, particularly in cross-coupling reactions used to introduce diversity at different positions of the bicyclic system.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can profoundly impact the reactivity of the 7-azaindole core. For instance, in Suzuki-Miyaura cross-coupling reactions, the electronic properties of the substituents on the boronic acid can influence the reaction yield. Studies have shown that aryl boronic acids bearing electron-donating groups, such as a para-methoxy group, can lead to higher yields in the coupling reaction with a 7-azaindole precursor. nih.gov This is attributed to the increased electron density on the boronic acid, facilitating the transmetalation step in the catalytic cycle. Conversely, the presence of electron-withdrawing groups can also be tolerated, demonstrating the versatility of these coupling reactions. nih.gov
Theoretical studies have also shed light on the influence of electronic effects on the intrinsic properties of the 7-azaindole system. For example, the substitution of a hydrogen atom at the C2 position with a halogen atom (F, Cl, Br) has been shown to alter the energetics of excited-state proton transfer. researchgate.net These changes were found to correlate with the Pauling electronegativity of the halogen atom, highlighting the role of electronic effects in modulating the photophysical properties and reactivity of the scaffold. researchgate.net
Furthermore, the directing effects of substituents in electrophilic aromatic substitution (EAS) reactions on the pyridine ring are well-established. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. nih.gov In the context of the 1H-pyrrolo[2,3-b]pyridine system, electrophilic attack, such as nitration, nitrosation, bromination, and iodination, predominantly occurs at the 3-position of the pyrrole ring. chemrxiv.org
Steric Effects: Steric hindrance plays a critical role in determining the outcome and feasibility of synthetic transformations on the 1H-pyrrolo[2,3-b]pyridine scaffold. Large or bulky substituents can impede the approach of reagents to a specific reaction site, thereby influencing regioselectivity and reaction rates. For example, in the synthesis of certain kinase inhibitors, the presence of a bulky protecting group on the azaindole nitrogen was a key consideration in the sequence of cross-coupling reactions. nih.gov
In the context of structure-activity relationship (SAR) studies, steric effects are often manipulated to optimize the binding of a molecule to its biological target. For instance, the introduction of a methyl group on a thiazole (B1198619) ring appended to the 7-azaindole scaffold was found to cause a steric clash with an amino acid residue in the binding site of a target kinase, leading to a loss of activity. rsc.org Conversely, in another case, the insertion of a methyl group was well-tolerated and fit into a hydrophobic cavity, enhancing binding affinity. rsc.org This demonstrates the subtle yet profound impact of steric factors in molecular recognition.
The interplay between electronic and steric effects is often complex and must be carefully considered in the design of synthetic routes and the interpretation of SAR data. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, it was observed that increasing the size of an amide substituent on the 1H-pyrrolo[2,3-b]pyridine core led to a decrease in activity, suggesting a negative steric effect. nih.gov
The following table summarizes the influence of representative substituents on the reactivity of the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Methoxy (-OCH3) | C3-Aryl | Electron-donating | Moderate | Enhances yield in Suzuki-Miyaura coupling. nih.gov |
| Fluoro (-F) | C3-Aryl | Electron-withdrawing | Small | Tolerated in Suzuki-Miyaura coupling. nih.gov |
| Bromo (-Br) | C5 | Electron-withdrawing | Moderate | Can enhance selectivity in kinase inhibition. rsc.org |
| Methyl (-CH3) | Thiazole substituent | Electron-donating | Moderate | Can cause steric clashes in enzyme binding sites. rsc.org |
| 3,4-Dichlorophenyl | - | Electron-withdrawing | Large | Held constant in SAR studies to probe other substituent effects. nih.gov |
Conformational Analysis of Substituted Pyrrolopyridines
The three-dimensional conformation of substituted 1H-pyrrolo[2,3-b]pyridine derivatives is a critical determinant of their biological activity. Conformational analysis helps in understanding how these molecules orient themselves to interact with their biological targets. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for this purpose.
The 1H-pyrrolo[2,3-b]pyridine scaffold itself is a planar bicyclic system. However, the introduction of substituents, particularly at positions that allow for rotational freedom, can lead to various accessible conformations. The preferred conformation is one that minimizes steric strain and optimizes electronic interactions.
In the context of kinase inhibition, the conformation of the substituted pyrrolopyridine derivative within the ATP-binding site is crucial for its inhibitory potency. Molecular docking studies have been employed to predict the binding modes of these inhibitors. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives revealed key hydrogen bond interactions and hydrophobic contacts that stabilize the ligand-protein complex. mdpi.com
Molecular dynamics simulations provide further insights into the dynamic behavior and conformational stability of these molecules within a biological environment. For instance, simulations of 7-azaindole derivatives targeting the SARS-CoV-2 spike protein-hACE2 interface revealed that the binding of the inhibitor could induce conformational changes in both the viral protein and the host cell receptor, ultimately disrupting their interaction.
The planarity of the 1H-pyrrolo[2,3-b]pyridine core can be influenced by the nature of its substituents and their interactions. In some cases, the fusion of the pyrrolopyridine with other rings can enforce planarity. For example, the coordination of boron to 7-azaindole phenylhydrazone derivatives results in a rigid, three-ring-fused π-conjugated system. researchgate.net The degree of rotation between the pyrrole and pyridine rings can also be affected by external factors such as pressure, as demonstrated in a study on the related 1H-pyrrolo[3,2-h]quinoline system.
The conformational preferences of substituents can also be a key factor in biological activity. For example, in the design of LATS1 and LATS2 kinase inhibitors, it was hypothesized that introducing syn-methyl groups on a piperidine (B6355638) substituent would shift the ring's conformation towards a single chair form, which could contribute to improved activity.
The following table provides examples of conformational features of substituted 1H-pyrrolo[2,3-b]pyridines and their implications.
| Derivative Type | Key Conformational Feature | Method of Analysis | Implication |
| FGFR Inhibitors | Specific orientation in ATP-binding pocket | Molecular Docking | Enables key hydrogen bonding and hydrophobic interactions. mdpi.com |
| SARS-CoV-2 Entry Inhibitors | Stable binding at protein-protein interface | Molecular Docking and Molecular Dynamics | Induces conformational changes in target proteins. |
| 7-Azaindole Phenylhydrazones | Rigid, planar, three-ring-fused system | X-ray Crystallography and DFT | Enforced planarity upon boron coordination. researchgate.net |
| LATS Kinase Inhibitors | Preferred chair conformation of piperidine substituent | Hypothesis-driven design | Potential for enhanced biological activity. |
| PDE4B Inhibitors | Interaction with enzyme active site | Molecular Modeling | Explains structure-activity relationships. nih.gov |
Spectroscopic and Advanced Structural Elucidation Techniques for 1h Pyrrolo 2,3 B Pyridine 1 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals. The presence of the N-formyl group introduces specific features, such as the potential for rotamers due to restricted rotation around the N-CHO amide bond, which can lead to the doubling of certain signals in the NMR spectra.
¹H NMR Spectroscopy for Proton Environment Characterization
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The introduction of the electron-withdrawing formyl group directly onto the pyrrole (B145914) nitrogen atom (N-1) is expected to significantly deshield the protons of the pyrrole ring (H-2 and H-3) and, to a lesser extent, the protons on the pyridine (B92270) ring. A characteristic signal for the aldehyde proton (CHO) would appear at the downfield end of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are predicted values based on known substituent effects. Actual experimental values may vary. The presence of rotamers could result in two sets of signals for the pyrrole and formyl protons.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.5 | Doublet | ~3.5 |
| H-3 | 6.7 - 7.0 | Doublet | ~3.5 |
| H-4 | 8.3 - 8.6 | Doublet of doublets | ~8.0, 1.5 |
| H-5 | 7.2 - 7.5 | Doublet of doublets | ~8.0, 5.0 |
| H-6 | 8.4 - 8.7 | Doublet of doublets | ~5.0, 1.5 |
| 1-CHO | 9.0 - 9.5 | Singlet | N/A |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the formyl group is expected to have a characteristic signal in the highly deshielded region of the spectrum (160-170 ppm). Similar to the proton signals, the carbons of the pyrrole ring (C-2 and C-3) will be significantly affected by the N-formyl group compared to the parent 7-azaindole (B17877).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. The presence of rotamers may cause signal doubling for carbons near the N-CHO group.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 110 - 115 |
| C-3a | 128 - 132 |
| C-4 | 130 - 135 |
| C-5 | 118 - 122 |
| C-6 | 148 - 152 |
| C-7a | 145 - 150 |
| 1-CHO | 160 - 170 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To confirm the assignments made from 1D spectra, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between H-2 and H-3 on the pyrrole ring, and among H-4, H-5, and H-6 on the pyridine ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). rsc.org It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the signal for C-2 would correlate with H-2, C-3 with H-3, and so on.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure. rsc.org For this compound, the most diagnostic correlation would be from the formyl proton (1-CHO) to the pyrrole carbons C-2 and C-3a, unequivocally confirming the position of the carbaldehyde group on the nitrogen atom. Other key correlations would link the pyrrole and pyridine rings, such as from H-4 to C-3a and C-7a.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The exact mass of this compound (C₈H₆N₂O) is 146.0480 Da.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for detection and identification. For a pure sample of this compound, GC-MS would provide a retention time and a mass spectrum. The electron ionization (EI) mass spectrum would show the molecular ion (M⁺˙) at m/z 146. A primary and highly characteristic fragmentation pathway would be the loss of the formyl radical (•CHO, 29 Da), resulting in a prominent peak at m/z 117. This fragment corresponds to the stable 7-azaindolyl cation. Data for the related isomer, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, shows a top peak at m/z 145, corresponding to the loss of a single hydrogen atom. rsc.org
Table 3: Predicted GC-MS Fragmentation for this compound
| m/z | Predicted Identity |
| 146 | [M]⁺˙ (Molecular Ion) |
| 117 | [M - CHO]⁺ |
| 90 | [M - CHO - HCN]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules, often by observing protonated molecules or other adducts. biosynth.com It is less likely to cause extensive fragmentation compared to EI, making it ideal for confirming molecular weight. In positive ion mode, this compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 147.0553. Depending on the solvent and additives, adducts with sodium [M+Na]⁺ at m/z 169.0372 or potassium [M+K]⁺ at m/z 185.0112 might also be observed. These adducts are valuable for confirming the molecular formula through high-resolution mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of the key functional groups: the carbaldehyde and the pyrrolopyridine ring system. While specific experimental data for the 1-carbaldehyde isomer is not widely published, the expected characteristic absorption frequencies can be inferred from its structural isomer, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, and the parent compound, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). nih.govresearchgate.net
The most indicative absorption is the strong carbonyl (C=O) stretching vibration of the aldehyde group. This band is typically observed in the region of 1700-1660 cm⁻¹. The precise position of this band can be influenced by electronic effects, such as conjugation with the pyrrole ring. The attachment of the formyl group to the nitrogen atom at position 1 is expected to influence the electronic distribution within the heterocyclic system, which in turn affects the vibrational frequency of the C=O bond.
Another key feature is the aldehydic C-H stretching vibration, which typically appears as one or two weak to medium bands in the range of 2850-2700 cm⁻¹. The aromatic C-H stretching vibrations of the pyrrolopyridine ring are expected in the 3100-3000 cm⁻¹ region. Furthermore, the C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.
A comparison of the IR data for the related 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, which has an ATR-IR spectrum available, can provide further insight. nih.gov The spectrum for this isomer would show similar characteristic bands for the aldehyde and the 7-azaindole core.
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Pyrrolopyridine) | 3100 - 3000 |
| C-H Stretch | Aldehydic | 2850 - 2700 |
| C=O Stretch | Aldehyde | 1700 - 1660 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the absolute structure of a molecule.
While a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on the parent 7-azaindole and its derivatives. researchgate.netresearchgate.net These studies reveal that the 1H-pyrrolo[2,3-b]pyridine core is an essentially planar system. researchgate.netresearchgate.net For instance, in a study of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the dihedral angle between the pyridine and pyrrole rings was found to be minimal. researchgate.net
In the solid state, 7-azaindole derivatives often form hydrogen-bonded dimers, where the N-H of the pyrrole ring on one molecule interacts with the pyridine nitrogen of a neighboring molecule. researchgate.netresearchgate.net It is plausible that this compound would also exhibit such intermolecular interactions, potentially influencing its crystal packing. The introduction of the carbaldehyde group at the N1 position would preclude the typical N-H...N hydrogen bonding seen in the parent 7-azaindole dimers, leading to a different crystal packing arrangement likely governed by other weak intermolecular forces such as C-H...O or π-π stacking interactions. A detailed X-ray crystallographic analysis would be required to definitively determine its solid-state conformation and packing.
Table 2: Crystallographic Data for the Related Compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅BrN₂ |
| Formula Weight | 197.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of a synthesized compound.
The molecular formula of this compound is C₈H₆N₂O, which corresponds to a molecular weight of 146.15 g/mol . nih.govnih.gov Based on this formula, the theoretical elemental composition can be calculated. While specific experimental findings for this compound are not available in the reviewed literature, a typical research report would present a comparison of the calculated and found values. A close agreement between these values, generally within ±0.4%, is considered a confirmation of the compound's elemental composition and a strong indicator of its purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 65.77 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.14 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.17 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.95 |
| Total | | | | 146.149 | 100.00 |
Applications of 1h Pyrrolo 2,3 B Pyridine 1 Carbaldehyde in Organic Synthesis and Chemical Research
Building Blocks for Complex Heterocyclic Systems
The broader class of 1H-pyrrolo[2,3-b]pyridines serves as a versatile starting point for the construction of more complex fused heterocyclic systems. The strategic placement of functional groups on the 7-azaindole (B17877) nucleus allows for a variety of cyclization reactions to form analogues of pharmacologically relevant compounds.
Synthesis of Fused Pyrroloquinoline and Pyrrolopyrimidine Analogues
Derivatives of 1H-pyrrolo[2,3-b]pyridine are key intermediates in the synthesis of fused ring systems like pyrroloquinolines and pyrrolopyrimidines. These scaffolds are of significant interest due to their presence in numerous biologically active molecules. For instance, the annulation of a third ring onto the 7-azaindole core is a common strategy in the development of novel therapeutic agents. While specific examples detailing the direct use of 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde in these syntheses are not readily found, the general reactivity of the 7-azaindole ring system is well-documented.
Precursors for Polycyclic Nitrogen Compounds
The synthesis of polycyclic nitrogen compounds often relies on the functionalization of heterocyclic precursors like 7-azaindole. The introduction of various substituents allows for subsequent intramolecular or intermolecular reactions to build complex, multi-ring structures. Although direct evidence for the application of this compound as a precursor for such compounds is not prominent, the underlying principles of using functionalized 7-azaindoles in this capacity are well-established within the field of organic chemistry.
Role in Methodological Development in Organic Chemistry
The unique electronic properties of the 7-azaindole scaffold have made it a valuable tool in the development of new synthetic methodologies.
Development of Novel Catalytic Reactions and Methodologies
The 7-azaindole nucleus has been instrumental in the advancement of various catalytic reactions. Its structure has been utilized to explore and refine metal-catalyzed cross-coupling and C-H bond functionalization reactions. researchgate.net These methodologies are crucial for the efficient synthesis of complex molecules. However, specific studies highlighting the role of the 1-carbaldehyde functional group in directing or participating in novel catalytic transformations are not extensively reported.
Exploration of Domino and Cascade Reaction Pathways
Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly sought after for their efficiency. The 7-azaindole framework can be designed to undergo such reaction sequences. While the potential for a formyl group at the 1-position to influence or participate in cascade reactions exists in principle, dedicated studies on this compound in this context are not widely available.
Use as Spectroscopic Probes and in Photophysical Studies
The photophysical properties of 7-azaindole and its derivatives have been a subject of significant interest, particularly for their use as fluorescent probes to study biological systems.
The parent 7-azaindole molecule is known for its interesting excited-state dynamics, including excited-state proton transfer, which makes its fluorescence sensitive to the local environment. acs.org This property has been exploited in the development of probes for studying protein structure and dynamics. acs.org The introduction of a formyl group at the 1-position would be expected to modulate the electronic and photophysical properties of the chromophore. However, detailed photophysical studies and applications of this compound as a spectroscopic probe are not well-documented in the current literature.
Future Research Directions for 1h Pyrrolo 2,3 B Pyridine 1 Carbaldehyde
Development of More Efficient, Green, and Sustainable Synthetic Routes
The future synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde will likely pivot towards methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses of the 7-azaindole (B17877) core, followed by a separate N-formylation step, often involve harsh reagents and generate significant waste.
Future research should prioritize the development of one-pot or tandem reactions that construct the functionalized heterocycle in a single, streamlined process. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer a powerful strategy for achieving molecular complexity and diversity from simple precursors. researchgate.netnih.gov For instance, a potential MCR could involve a substituted aminopyridine, a three-carbon synthon, and a formylating agent to directly yield the target compound.
Furthermore, the principles of green chemistry should be integral to new synthetic designs. This includes:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and often enables the use of greener solvents or even solvent-free conditions. researchgate.netnih.gov Microwave-assisted N-formylation of the pre-formed 7-azaindole nucleus using reagents like solid-supported formate or aqueous formic acid presents a promising green alternative to conventional methods. researchgate.netmdpi.org
Alternative Energy Sources: Exploring ultrasound-promoted synthesis, which can facilitate reactions under solvent- and catalyst-free conditions at room temperature, offers another eco-friendly approach. researchgate.netacademie-sciences.fr
Sustainable Solvents and Catalysts: Research should focus on replacing hazardous solvents with benign alternatives like water, ethanol, or polyethylene glycol (PEG). researchgate.net The development of reusable, heterogeneous catalysts could also significantly enhance the sustainability of the synthesis.
A comparative overview of potential synthetic improvements is presented in Table 1.
Table 1: Comparison of Traditional vs. Future Synthetic Approaches
| Parameter | Traditional Methods | Future Green Methods |
|---|---|---|
| Reaction Steps | Multi-step (core synthesis + formylation) | One-pot, multicomponent reactions |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |
| Solvents | Volatile organic compounds (e.g., DMF, CH2Cl2) | Water, Ethanol, PEG, Solvent-free |
| Reagents | Toxic/hazardous (e.g., POCl3, strong bases) | Aqueous formic acid, solid-supported formate |
| Waste Generation | High | Low (high atom economy) |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The 1-formyl group is a powerful electron-withdrawing group that significantly modulates the reactivity of the 7-azaindole scaffold. While the parent 7-azaindole typically undergoes electrophilic substitution at the C3 position of the electron-rich pyrrole (B145914) ring, the N-formyl derivative is expected to exhibit different behavior.
Future investigations should focus on systematically mapping the reactivity of this compound. Key areas of exploration include:
Electrophilic Aromatic Substitution: The deactivating effect of the N-formyl group on the pyrrole ring may redirect electrophilic attack towards the pyridine (B92270) ring, a typically less reactive site. This could enable the selective functionalization of positions C4, C5, or C6, which is often challenging to achieve with the parent 7-azaindole.
Metal-Catalyzed Cross-Coupling: The altered electronic landscape could influence the outcome of palladium-catalyzed reactions and other transition metal-catalyzed C-H functionalizations. eurekaselect.com Research into how the 1-formyl group directs these powerful bond-forming reactions could unlock novel synthetic pathways.
Reactivity of the Aldehyde Group: The carbaldehyde functionality itself is a versatile handle for a myriad of transformations. Future work should explore its conversion into other functional groups (e.g., amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation, or alkenes via Wittig-type reactions). researchgate.net This would provide access to a vast array of novel 1-substituted 7-azaindole derivatives.
Cycloaddition Reactions: The N-formyl group may influence the participation of the pyrrole ring in cycloaddition reactions, potentially leading to the formation of new, complex polycyclic systems.
Advanced Computational Modeling for Precise Structure-Property Correlations
Computational chemistry provides an invaluable toolkit for predicting and understanding the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling will be crucial for accelerating its development.
Future research directions in this area include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecule's ground-state geometry, electronic structure (e.g., HOMO-LUMO gap), and molecular electrostatic potential. nih.gov This information is vital for forecasting its reactivity, stability, and spectroscopic properties (NMR, IR, UV-Vis). mdpi.com DFT can also be used to model reaction mechanisms, calculate transition state energies, and predict the regioselectivity of chemical transformations, thus minimizing trial-and-error in the laboratory. nih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for biological activity, 3D-QSAR models can be developed. These models correlate the structural features of the molecules with their activity, providing predictive insights for designing more potent compounds.
Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the active site of a biological target, such as a protein kinase. ijper.org This allows for the rational design of inhibitors with improved potency and selectivity.
Table 2: Applications of Computational Methods
| Computational Method | Predicted Properties / Applications |
|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity, spectroscopic signatures, reaction mechanisms |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity, prediction of potency for new derivatives |
| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors) |
Expanding Applications as Versatile Synthetic Intermediates and Chemical Probes
The true value of this compound lies in its potential as a versatile building block for constructing more complex and functional molecules. The 7-azaindole core is a key component in numerous biologically active compounds, and the 1-carbaldehyde group provides a convenient point of attachment and modification. dtic.millifechemicals.com
Key future applications to be explored are:
Medicinal Chemistry: The compound serves as an ideal starting point for creating libraries of novel 1-substituted 7-azaindole derivatives for drug discovery. The aldehyde can be elaborated into various functional groups to probe structure-activity relationships (SAR) for targets like protein kinases, G-protein coupled receptors, and other enzymes. The 7-azaindole scaffold is known to be effective against a range of diseases, and this intermediate could lead to new therapeutic agents. ijper.org
Chemical Probes: The 7-azaindole chromophore possesses interesting photophysical properties, making it a useful fluorescent probe for studying biological systems. acs.org The 1-carbaldehyde group can be used to conjugate the 7-azaindole core to other molecules, such as peptides, proteins, or targeting ligands, to create sophisticated chemical probes for bioimaging and diagnostics.
Materials Science: The unique electronic and hydrogen-bonding capabilities of the 7-azaindole system could be harnessed in the design of new organic materials with applications in electronics, sensing, or catalysis. The 1-carbaldehyde allows for the incorporation of this scaffold into larger polymeric or supramolecular structures.
The future of research on this compound is rich with opportunity. By focusing on the development of green and efficient synthetic routes, thoroughly exploring its unique reactivity, leveraging the predictive power of computational chemistry, and expanding its use as a versatile synthetic intermediate, the scientific community can unlock the full potential of this promising molecule. These endeavors are poised to yield not only fundamental chemical knowledge but also novel compounds with significant applications in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde?
The compound is typically synthesized via cyclization and functionalization steps. For example, a related derivative (1-methyl-1H-pyrrolo[2,3-b]pyridine) is prepared using NaH and methyl iodide in THF for N-methylation, followed by nitration and Suzuki-Miyaura coupling with boronic acids under Pd(PPh₃)₄ catalysis . Similar routes can be adapted for the carbaldehyde derivative by introducing aldehyde groups via oxidation or formylation reactions .
Q. How is structural characterization of pyrrolo[2,3-b]pyridine derivatives validated experimentally?
X-ray crystallography is a gold standard for unambiguous structural confirmation. For instance, the crystal structure of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine was resolved using single-crystal X-ray diffraction, providing bond lengths and angles critical for verifying regioselectivity in synthesis . Complementary techniques include ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What purification methods are effective for isolating this compound?
Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is widely used. For polar derivatives, reverse-phase HPLC with acetonitrile/water mixtures improves separation . Recrystallization from ethanol or DCM/hexane is recommended for crystalline products .
Q. Which spectroscopic techniques are critical for monitoring synthetic intermediates?
FT-IR confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7–9 ppm), while ¹³C NMR distinguishes carbonyl carbons (~190 ppm for aldehydes). UV-Vis spectroscopy monitors conjugation in intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for Pd-catalyzed coupling reactions in pyrrolo[2,3-b]pyridine synthesis?
Catalyst selection (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), solvent (dioxane or toluene), and base (K₂CO₃ vs. Cs₂CO₃) significantly impact yields. Pre-activation of boronic acids and degassing solvents to exclude oxygen improve reproducibility. Microwave-assisted synthesis reduces reaction times and enhances regioselectivity .
Q. What strategies address contradictory biological activity data for pyrrolo[2,3-b]pyridine derivatives?
Discrepancies in kinase inhibition (e.g., B-Raf V600E vs. wild-type) may arise from assay conditions (ATP concentration, pH) or cellular context. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) and replicate studies across independent labs .
Q. How do substituent effects influence the pharmacological activity of pyrrolo[2,3-b]pyridine carbaldehydes?
Electron-withdrawing groups (e.g., -CF₃) enhance kinase binding by modulating electron density, while bulky substituents (e.g., aryl rings) improve selectivity. For example, 6-fluoro-3-iodo derivatives show enhanced antitumor activity due to halogen bonding with active-site residues .
Q. What computational methods predict the reactivity of this compound in nucleophilic additions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Molecular docking (AutoDock Vina) assesses binding conformations in target proteins .
Q. How are stereochemical outcomes controlled in asymmetric synthesis of pyrrolo[2,3-b]pyridine derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereocontrol. For example, enantioselective hydrogenation with Ru-BINAP catalysts achieves >90% ee in reduced intermediates .
Q. What protocols mitigate decomposition of the aldehyde group during storage?
Store under inert atmosphere (N₂/Ar) at −20°C in amber vials. Stabilize with antioxidants (e.g., BHT) or convert to stable acetal derivatives temporarily, regenerating the aldehyde post-purification .
Methodological Tables
Table 1. Key Synthetic Routes and Yields for Pyrrolo[2,3-b]pyridine Derivatives
Table 2. Biological Activities of Selected Derivatives
| Derivative | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| 6-Fluoro-3-iodo | B-Raf V600E | 12 | Enhanced selectivity vs. wild-type |
| 3-Carbaldehyde | MAP4K5 | 45 | Synergistic with FGR inhibitors |
| 1-Methyl | ACK1 | 210 | Requires co-adminstration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
